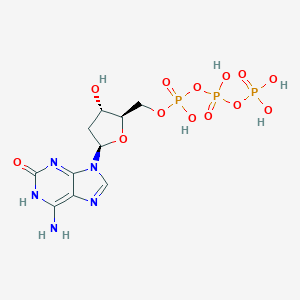

2-hydroxy-dATP

概要

説明

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is an oxidatively damaged nucleotide that arises from the modification of deoxyadenosine triphosphate by reactive oxygen species. This compound is of significant interest due to its role in mutagenesis, carcinogenesis, and aging. It is incorporated into DNA by DNA polymerases, leading to mutations that can have various biological consequences .

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate can be synthesized by treating deoxyadenosine triphosphate with Fenton-type reagents, such as iron(II) ethylenediaminetetraacetic acid (Fe²⁺-EDTA) and iron(II) nitrilotriacetic acid (Fe²⁺-NTA). These reagents generate hydroxyl radicals that oxidize deoxyadenosine triphosphate to form 2-hydroxy-2’-deoxyadenosine .

Industrial Production Methods:

化学反応の分析

Hydrolysis by MTH1 Protein

The human MutT homolog 1 (MTH1) enzyme hydrolyzes 2-OH-dATP to prevent its incorporation into DNA. This reaction occurs via:

Key characteristics of this reaction include:

-

Inhibition by 2-OH-dADP : The diphosphate derivative (2-OH-dADP) acts as a competitive inhibitor, with an inhibition constant () of ∼0.2 µM .

-

Substrate Specificity : MTH1 exhibits broad specificity for oxidized nucleotides, including 2-OH-dATP, due to protonation state exchanges in its substrate-binding pocket .

| Parameter | Value | Source |

|---|---|---|

| (MTH1) | 0.2 µM (2-OH-dATP) | |

| Reaction Localization | Cytoplasm/Mitochondria |

Misincorporation During DNA Replication

2-OH-dATP is erroneously incorporated into DNA by polymerases, primarily inducing G·C→A·T transitions and single-base deletions .

Mutation Spectrum in HeLa Extracts

| Mutation Type | Frequency (×10⁻⁶) | Key Mechanism |

|---|---|---|

| G·C→A·T transitions | 13.2 | Misincorporation opposite C |

| G·C→T·A transversions | 3.2 | Misincorporation opposite G |

| Single-base deletions | 9.5 | Slippage at A·T/G·C sites |

| Tandem CC→TT mutations | 2.1 | Consecutive mispairing |

Dose Dependency : Mutagenicity increases with 2-OH-dATP concentration (100–400 µM) .

Enzymatic Interactions in E. coli

In bacterial systems, 2-OH-dATP pairs with guanine during replication, leading to G·C→T·A transversions . This contrasts with mammalian systems, where transitions dominate .

| Host Strain | Mutant Frequency Increase | Contributing Factor |

|---|---|---|

| alkA (DNA repair-deficient) | 2.5-fold | Impaired base excision |

| mutY (mismatch repair-deficient) | 1.8-fold | Reduced correction |

Oxidation Pathways

While 2-OH-dATP itself is an oxidation product of dATP, further oxidation can generate additional mutagenic derivatives. Fenton-type reagents (e.g., Fe²⁺-EDTA) catalyze its formation via hydroxyl radical attack on dATP .

Biological Implications

-

Mutagenic Potency : 2-OH-dATP induces mutations at frequencies up to in HeLa extracts, surpassing many other oxidized nucleotides .

-

Cellular Defense : MTH1 activity reduces 2-OH-dATP incorporation by >50%, underscoring its role in genome stability .

These findings highlight the dual role of 2-OH-dATP as both a byproduct of oxidative stress and a driver of genetic instability, with implications for cancer research and therapeutic targeting of DNA repair pathways.

科学的研究の応用

Mutagenicity and DNA Replication

In Vitro Studies:

Research has demonstrated that 2-OH-dATP can induce mutations during DNA replication. In studies using HeLa cell extracts, it was shown that the incorporation of 2-OH-dATP leads to a significant increase in mutation frequency, particularly G·C→A·T transitions and G·C→T·A transversions. The mutagenic potential was found to be dose-dependent, with higher concentrations of 2-OH-dATP resulting in a greater frequency of mutations .

Table 1: Mutation Frequencies Induced by 2-OH-dATP

| Concentration of 2-OH-dATP (µM) | Mutation Frequency (×10^-5) |

|---|---|

| 0 | 3.5 |

| 100 | 6.4 |

| 200 | 8.1 |

| 400 | 12.7 |

The presence of MTH1 protein, which hydrolyzes oxidized nucleotides, was found to suppress the mutagenicity of 2-OH-dATP, indicating a protective mechanism against the incorporation of damaged nucleotides during DNA synthesis .

Enzymatic Interactions

Role of MTH1:

The human MTH1 protein plays a crucial role in maintaining nucleotide pool integrity by hydrolyzing oxidized nucleotides like 2-OH-dATP. This enzymatic activity helps prevent the incorporation of damaged nucleotides into DNA, thereby reducing the risk of mutations and potential oncogenic transformations .

Hydrolysis Efficiency:

MTH1 exhibits a high specificity for 2-hydroxy-ATP among other oxidized ribonucleoside triphosphates, highlighting its importance in nucleotide sanitization pathways within cells .

Implications in Cancer Research

The mutagenic properties of 2-OH-dATP have significant implications for cancer research. The ability of this compound to induce mutations suggests that it could contribute to genomic instability, a hallmark of cancer development. Studies have indicated that oxidative stress can lead to an accumulation of oxidized nucleotides like 2-OH-dATP in cells, potentially facilitating tumorigenesis through increased mutation rates .

Applications in Aging Research

Oxidative damage is a key factor in aging, and the accumulation of oxidized nucleotides is thought to contribute to age-related decline in cellular function. The hydrolysis of 2-OH-dATP by MTH1 may help mitigate some effects of oxidative stress, suggesting potential therapeutic avenues for enhancing longevity and cellular health through the modulation of nucleotide metabolism .

Case Studies

-

Mutagenesis in E. coli:

A study demonstrated that E. coli exposed to 2-OH-dATP showed increased mutation rates compared to controls, with specific hotspots identified for G·C→T·A transversions . This provides evidence for the mutagenic effects of oxidized nucleotides across different organisms. -

Impact on Human Cells:

Research involving human cell lines has shown that elevated levels of oxidative stress lead to increased incorporation of 2-OH-dATP into DNA, correlating with higher mutation rates and suggesting a direct link between oxidative damage and cancer risk .

作用機序

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into DNA by DNA polymerases. This incorporation leads to mispairing and mutations, such as G→T transversions. The compound is recognized and hydrolyzed by the enzyme MutT homolog 1 (MTH1), which prevents its incorporation into DNA and thus mitigates its mutagenic effects .

Molecular Targets and Pathways:

DNA Polymerases: Incorporate 2-hydroxy-2’-deoxyadenosine 5’-triphosphate into DNA.

MTH1: Hydrolyzes the compound to prevent its incorporation and subsequent mutagenesis.

類似化合物との比較

2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is similar to other oxidized nucleotides, such as:

- 8-Hydroxy-2’-deoxyguanosine 5’-triphosphate (8-OH-dGTP)

- 5-Hydroxy-2’-deoxycytidine 5’-triphosphate (5-OH-dCTP)

- 5-Formyl-2’-deoxyuridine 5’-triphosphate (5-CHO-dUTP)

Uniqueness:

特性

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACBPRDWRDEHJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-hydroxy-dATP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。